molecular formula C10H14N2O4S B057258 Methyl 2-Boc-aminothiazole-4-carboxylate CAS No. 850429-62-8

Methyl 2-Boc-aminothiazole-4-carboxylate

Cat. No.: B057258
CAS No.: 850429-62-8
M. Wt: 258.3 g/mol
InChI Key: VLJAUDDGOCGHFB-UHFFFAOYSA-N
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Description

Methyl 2-Boc-aminothiazole-4-carboxylate is a chemical compound with the molecular formula C10H14N2O4S. It is a derivative of aminothiazole and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability .

Scientific Research Applications

Methyl 2-Boc-aminothiazole-4-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

“Methyl 2-Boc-aminothiazole-4-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . It has the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Mechanism of Action

Mode of Action

It has been suggested that the carboxyl group of the thiazole ring forms hydrogen bonds with the nh of cys112, while the nh2 is proximal to and forms hydrogen bonds with the imidazole ring of his244 . This suggests that the compound may interact with its targets through hydrogen bonding, potentially leading to changes in the target’s function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Boc-aminothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-thiazole-4-carboxylic acid methyl ester with di-tert-butyl dicarbonate in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in a solvent mixture of dichloromethane and tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Boc-aminothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Methyl 2-Boc-aminothiazole-4-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-Boc-aminothiazole-4-carboxylate
  • tert-Butyl (4-bromothiazol-2-yl)carbamate
  • N-Boc-2-Amino-4-cyanothiazole
  • Methyl 5-bromo-2-(tert-butoxycarbonyl)amino-thiazole-4-carboxylate

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their reactivity and applications. This compound is unique due to its specific combination of the Boc-protected amino group and the thiazole ring, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-6(5-17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJAUDDGOCGHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428424
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-62-8
Record name Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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